1-Methyl-3-(pyridin-2-ylmethyl)urea
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Overview
Description
1-Methyl-3-(pyridin-2-ylmethyl)urea is a chemical compound that has attracted significant attention in scientific research due to its potential applications in drug development. This compound is a urea derivative that has a pyridine ring attached to the methyl group at position 3. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
1. Synthesis and Structural Analysis
- The methylation of N-phenyl-N′-(pyridin-2-ylmethyl)urea led to the formation of pyridinium salts, indicating potential applications in the synthesis of new chemical compounds and structural analysis of nitrogen-containing ureas (Stojanovic et al., 2010).
2. Antiproliferative Agents in Cancer Research
- 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, suggesting a role in the development of new cancer treatments (Zhang et al., 2019).
3. Investigation of Molecular Conformations
- Studies on pyrid-2-yl ureas showed different conformations, indicating their utility in understanding molecular interactions and hydrogen bonding (Chien et al., 2004).
4. Functional Group Assembly in Metallo-Supramolecular Macrocycles
- Di-(m-pyridyl)-urea ligands were used to self-assemble metallo-supramolecular macrocycles, demonstrating their application in material science and coordination chemistry (Troff et al., 2012).
5. Antimicrobial Activity
- N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas exhibited moderate antimicrobial activity, showing potential in the development of new antimicrobial agents (Reddy et al., 2003).
6. Influence on Lithiation Processes
- Lithiation of N -(pyridin-3-ylmethyl)pivalamide and related compounds has been studied, indicating applications in organic synthesis and reaction mechanism studies (Smith et al., 2013).
7. Ion-Pair Binding and Coordination Chemistry
- 1-(3-Methylsulfanyl-phenyl)-3-pyridin-2-yl-urea demonstrated the ability to bind ion pairs, useful in coordination chemistry and material science studies (Qureshi et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antiproliferative activity against various cancer cell lines
Mode of Action
For instance, in the Biginelli Reaction, an aldehyde, a ß-ketoester, and urea undergo an acid-catalyzed, three-component reaction to synthesize dihydropyrimidones . This suggests that 1-Methyl-3-(pyridin-2-ylmethyl)urea might interact with its targets through similar chemical reactions.
Biochemical Pathways
For example, urea is a key component in the urea cycle, a series of biochemical reactions in the liver that convert ammonia into urea .
Result of Action
Similar compounds have demonstrated significant antiproliferative effects on various cancer cell lines . This suggests that this compound might also exhibit antiproliferative activity, potentially by interfering with cell division or other cellular processes.
Biochemical Analysis
Biochemical Properties
1-Methyl-3-(pyridin-2-ylmethyl)urea has been found to exhibit significant antiproliferative effects on various cancer cell lines, including A549, HCT-116, and PC-3 . This suggests that it may interact with certain enzymes, proteins, and other biomolecules within these cells, potentially influencing biochemical reactions. The exact nature of these interactions remains to be fully elucidated.
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the proliferation of cancer cells It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
1-methyl-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUZFXRWRWTGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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